

Application Notes and Protocols for Transwell Invasion Assay Using Bemcentinib

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Compound of Interest

Compound Name: Bemcentinib

Cat. No.: B612113

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Introduction

Bemcentinib (formerly R428) is a potent and selective, first-in-class small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] The AXL signaling pathway is a critical driver of cancer progression, contributing to increased cell survival, migration, invasion, and resistance to therapies.[1][2] Overexpression of AXL is correlated with poor prognosis in numerous cancers.[1][2] **Bemcentinib** effectively blocks the catalytic activity of AXL, thereby inhibiting downstream signaling and reducing the invasive potential of cancer cells.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing **Bemcentinib** in a Transwell invasion assay to assess its anti-invasive properties.

Mechanism of Action: Inhibition of the GAS6/AXL Signaling Pathway

Bemcentinib exerts its anti-invasive effects by targeting the GAS6/AXL signaling axis. The binding of the ligand, growth arrest-specific 6 (GAS6), to the AXL receptor triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are central to promoting cell migration and invasion.

Bemcentinib, by selectively inhibiting the kinase activity of AXL, prevents this signal transduction, leading to a reduction in cancer cell motility and invasion.[1][2]

Data Presentation: Efficacy of Bemcentinib in Transwell Invasion Assays

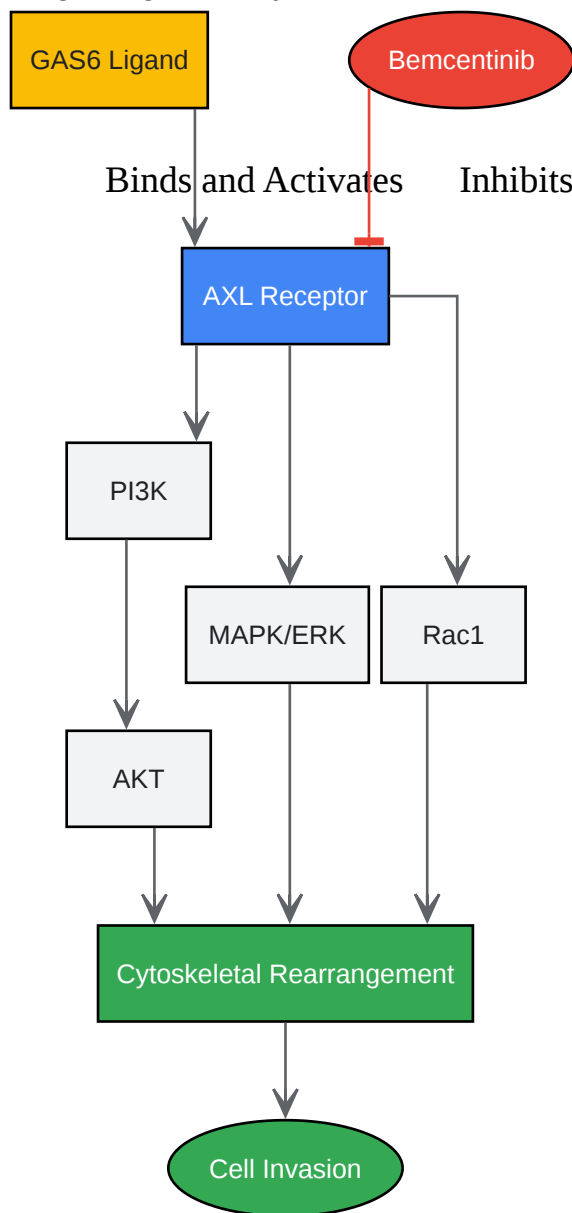
The following tables summarize the quantitative data on the dose-dependent inhibitory effect of **Bemcentinib** on the invasion of various cancer cell lines as determined by Transwell invasion assays.

Cell Line	Bemcentinib (R428) Concentration	Percentage of Control Invasion	Reference
MDA-MB-231 (Human Breast Cancer)	0.1 μ M	~75%	[1]
	0.3 μ M	~50%	
	1.0 μ M	~25%	
4T1 (Murine Breast Cancer)	0.1 μ M	~80%	[1]
	0.3 μ M	~60%	
	1.0 μ M	~40%	

Mandatory Visualizations

AXL Signaling Pathway in Cell Invasion

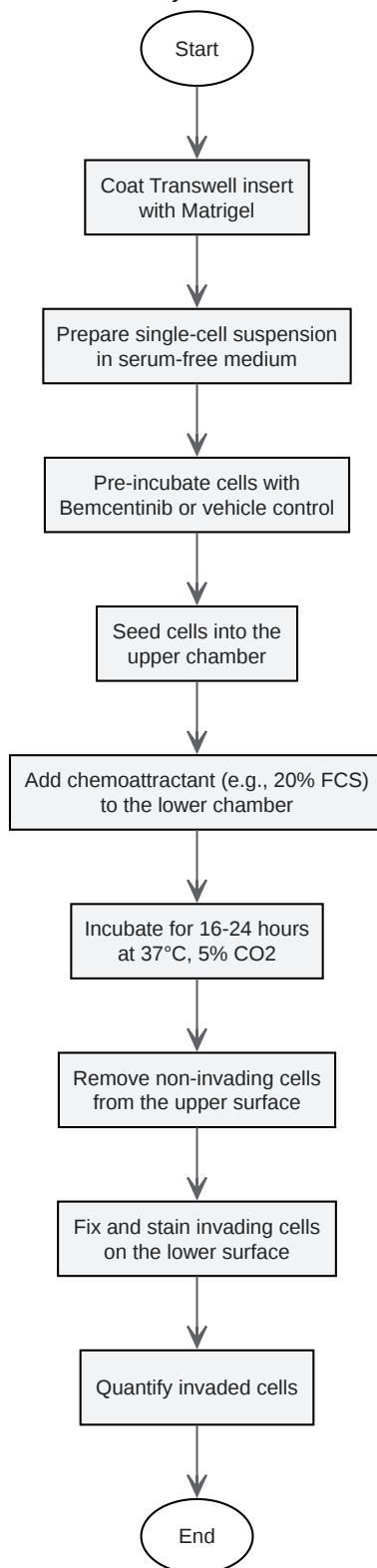
AXL Signaling Pathway in Cancer Cell Invasion

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Caption: AXL signaling cascade promoting cancer cell invasion and its inhibition by **Bemcentinib**.

Experimental Workflow for Transwell Invasion Assay

Transwell Invasion Assay Workflow with Bemcentinib

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Caption: Step-by-step workflow for conducting a Transwell invasion assay using **Bemcentinib**.

Experimental Protocols

Materials

- **Bemcentinib** (R428)
- Cancer cell lines (e.g., MDA-MB-231, 4T1)
- Cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Calf Serum (FCS)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Matrigel Basement Membrane Matrix
- 24-well Transwell plates (8- μ m pore size)
- Cotton swabs
- Methanol or 4% formaldehyde for fixation
- Crystal violet staining solution (e.g., 0.5% in 25% methanol)
- Inverted microscope with a camera
- Cell culture incubator (37°C, 5% CO₂)

Protocol for Transwell Invasion Assay

This protocol is adapted from Holland SJ, et al. Cancer Res. 2010.[\[1\]](#)

- Preparation of Transwell Inserts:
 - Thaw Matrigel on ice overnight.
 - Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free cell culture medium.

- Add 50-100 μ L of the diluted Matrigel solution to the upper chamber of each Transwell insert.
- Incubate the plates at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
- Cell Preparation and Treatment:
 - Culture cancer cells to ~80% confluency.
 - Starve the cells in serum-free medium for 16-24 hours prior to the assay.
 - Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium to a final concentration of 1×10^5 to 5×10^5 cells/mL.
 - Prepare different concentrations of **Bemcentinib** in serum-free medium.
 - Pre-incubate the cell suspension with the various concentrations of **Bemcentinib** or vehicle control (e.g., DMSO) for 3 hours at 37°C.
- Cell Seeding and Invasion:
 - Add 500 μ L of cell culture medium containing a chemoattractant (e.g., 20% FCS) to the lower chamber of the 24-well plate.
 - Carefully add 200 μ L of the pre-incubated cell suspension to the upper chamber of the Matrigel-coated Transwell inserts. Ensure **Bemcentinib** or vehicle is present in both the upper and lower chambers to maintain the concentration throughout the experiment.
 - Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 16 to 24 hours. The incubation time may need to be optimized depending on the cell line's invasive potential.
- Fixation and Staining:
 - After incubation, carefully remove the Transwell inserts from the wells.
 - Use a cotton swab to gently remove the non-invading cells and Matrigel from the upper surface of the membrane.

- Fix the invading cells on the lower surface of the membrane by immersing the inserts in 4% formaldehyde or ice-cold methanol for 10-20 minutes.
- Wash the inserts with PBS.
- Stain the invaded cells by immersing the inserts in a crystal violet solution for 15-30 minutes.
- Gently wash the inserts with water to remove excess stain and allow them to air dry.
- Quantification:
 - Visualize the stained cells using an inverted microscope.
 - Capture images from several random fields of view for each membrane.
 - Count the number of invaded cells per field. The average cell count from multiple fields will provide a quantitative measure of invasion.
 - Calculate the percentage of invasion inhibition relative to the vehicle-treated control.

Conclusion

The Transwell invasion assay is a robust method for evaluating the anti-invasive properties of **Bemcentinib**. By inhibiting the AXL signaling pathway, **Bemcentinib** demonstrates a significant, dose-dependent reduction in cancer cell invasion. These protocols and data provide a valuable resource for researchers investigating the therapeutic potential of AXL inhibition in oncology and drug development.

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References

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- 2. R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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